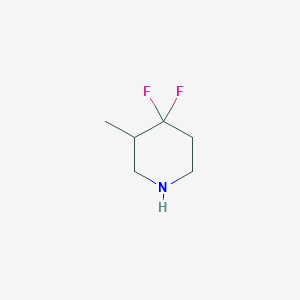

4,4-Difluoro-3-methylpiperidine

Description

4,4-Difluoro-3-methylpiperidine (CAS: 1434248-01-7) is a fluorinated piperidine derivative with the molecular formula C₆H₁₁F₂N. Its structure features two fluorine atoms at the 4,4-positions and a methyl group at the 3-position of the piperidine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by fluorine substitution. The fluorine atoms enhance metabolic stability and lipophilicity, while the methyl group contributes to steric bulk, influencing binding affinity in target interactions .

The synthesis of this compound typically involves fluorination reactions using reagents like sulfuryl chloride (SO₂Cl₂) or deoxyfluorination agents, followed by catalytic hydrogenation for stereochemical control . Its hydrochloride salt (CAS: 1434141-99-7) is commonly used to improve solubility and crystallinity. Storage requires inert atmospheres and low temperatures (2–8°C), indicating sensitivity to degradation under ambient conditions .

Properties

IUPAC Name |

4,4-difluoro-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUSFHANDPUSAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-3-methylpiperidine typically involves the fluorination of 3-methylpiperidine. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-3-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperidine derivatives.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, organometallic compounds

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Reduced piperidine derivatives

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Scientific Research Applications

4,4-Difluoro-3-methylpiperidine has demonstrated significant potential in various research domains:

Chemistry

- Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex organic molecules, leveraging its unique chemical properties to enhance stability and reactivity.

Biology

- Biological Activity: Investigated for antimicrobial and antiviral properties. The presence of fluorine enhances interaction with biological targets, potentially improving efficacy compared to non-fluorinated counterparts.

Medicine

- Pharmaceutical Development: It has been explored for its role as an antagonist of the NR2B subtype of NMDA receptors, implicating its use in treating neurological disorders such as depression and neurodegenerative diseases.

- Drug Discovery: Its unique structure allows it to act as a scaffold for drug development, enhancing pharmacokinetic properties like lipophilicity and permeability across biological membranes.

Industry

- Specialty Chemicals Production: Utilized in creating advanced materials and coatings due to its distinctive chemical characteristics.

Case Studies

- Neurological Disorders:

- A study investigated the effects of this compound on NR2B receptor antagonism. Results indicated potential therapeutic benefits in managing symptoms associated with depression.

- Antimicrobial Activity:

- Research demonstrated that derivatives of this compound exhibited enhanced antimicrobial properties compared to their non-fluorinated analogs. This suggests a promising avenue for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-methylpiperidine is primarily influenced by its fluorine atoms and piperidine ring structure. The fluorine atoms can enhance the compound’s binding affinity to molecular targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring provides a rigid framework that can interact with specific biological pathways, leading to the modulation of various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares 4,4-difluoro-3-methylpiperidine with structurally related piperidine derivatives:

Biological Activity

4,4-Difluoro-3-methylpiperidine is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with two fluorine atoms at the 4-position and a methyl group at the 3-position, which enhances its lipophilicity and biological activity. The unique structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest for drug development.

- Molecular Formula : C6H12F2N

- Molecular Weight : Approximately 135.15 g/mol

- Stereochemistry : (S)-configuration indicating one of the enantiomers of this compound.

The presence of fluorine atoms is known to enhance the compound's binding affinity to molecular targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring provides a rigid framework that facilitates interaction with specific biological pathways.

The biological activity of this compound is primarily influenced by its structural components:

- Fluorine Atoms : Enhance binding affinity and stability.

- Piperidine Ring : Interacts with molecular targets, modulating various biochemical processes.

Research indicates that this compound may influence neurotransmitter receptors and enzymes involved in metabolic pathways, potentially affecting cognitive functions and mood regulation.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activities. The fluorinated structure may contribute to enhanced efficacy against bacterial strains.

Antiviral Properties

The compound has also been investigated for its antiviral properties. Its mechanism may involve inhibiting viral replication through interactions with viral proteins or host cell receptors.

Neuroactive Properties

Computational predictions indicate potential neuroactive properties, suggesting that the compound may influence pathways related to cognition and mood regulation. This aspect is particularly relevant for developing treatments for neurological disorders .

Study on Potency and Stability

A study focused on the optimization of related piperidine compounds demonstrated that introducing fluorine atoms significantly improved microsomal stability and biochemical inhibition. The introduction of difluoro groups led to enhanced degradation activity in cellular assays, indicating a correlation between structural modifications and biological potency .

Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that this compound has favorable absorption characteristics due to its lipophilic nature. These studies are crucial for understanding how the compound behaves in vivo and its potential therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6H12F2N |

| Molecular Weight | 135.15 g/mol |

| Antimicrobial Activity | Yes |

| Antiviral Activity | Yes |

| Neuroactive Potential | Yes |

Q & A

Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be controlled?

- Methodology : Use the compound as a chiral ligand in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling). Screen solvent polarity (e.g., DMF vs. THF) and counterions (e.g., BF4⁻ vs. OTf⁻) to optimize enantiomeric excess (ee). Characterize via chiral HPLC (Chiralpak AD-H column) .

Notes

- Citations align with methodological rigor and reproducibility in synthetic, analytical, and pharmacological contexts.

- Advanced questions emphasize hypothesis-driven research and interdisciplinary approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.